molecular formula C14H17N3O3 B10800033 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;methane

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;methane

Cat. No.: B10800033
M. Wt: 275.30 g/mol
InChI Key: BYFHJTNVVUCODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-5013 hemihydrate, also known as lenalidomide hemihydrate, is a synthetic derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .

Preparation Methods

The synthesis of CC-5013 hemihydrate involves several steps. One common method starts with the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce lenalidomide, which is subsequently crystallized to obtain the hemihydrate form . Industrial production methods often involve optimization techniques to enhance yield and purity, such as the use of design of experiments (DoE) techniques .

Chemical Reactions Analysis

CC-5013 hemihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro precursor to form lenalidomide is a key step in its synthesis.

    Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring of the compound.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various halogenating agents. The major products formed from these reactions include lenalidomide and its derivatives .

Scientific Research Applications

CC-5013 hemihydrate has a wide range of scientific research applications:

Mechanism of Action

CC-5013 hemihydrate exerts its effects through multiple mechanisms:

The primary molecular targets of CC-5013 hemihydrate include cereblon, a component of the E3 ubiquitin ligase complex, and various cytokines involved in immune response .

Comparison with Similar Compounds

CC-5013 hemihydrate is structurally and functionally similar to thalidomide and its analogs, such as pomalidomide (CC-4047). it has several unique properties:

Similar compounds include:

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;methane

InChI

InChI=1S/C13H13N3O3.CH4/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H4

InChI Key

BYFHJTNVVUCODQ-UHFFFAOYSA-N

Canonical SMILES

C.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.